2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-12-2-5-14(10-16(12)22(24)25)17(23)21-9-8-20-18(21)26-11-13-3-6-15(19)7-4-13/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEGEWLYFAECLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole may be studied for its potential as a pharmacophore. Its ability to interact with biological targets could lead to the development of new drugs.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Imidazole Derivatives
*Calculated based on structural components.
Key Comparisons
Substituent Effects on Reactivity and Bioactivity: The nitro group in the target compound’s benzoyl moiety is more electron-withdrawing than the triethoxy groups in , which could increase electrophilicity and interaction with biological nucleophiles (e.g., enzyme active sites) .
Synthesis Methods :
- The target compound’s synthesis likely involves:
- Chlorination of a benzyl alcohol intermediate (as in using SOCl₂) to form the benzoyl chloride.
- Nucleophilic substitution to attach the sulfanyl group, similar to the sodium metabisulfite-mediated condensation in .
Biological Activity :
- The target compound’s nitroimidazole scaffold is associated with antimicrobial activity in literature, whereas ’s benzimidazole derivative shows anti-inflammatory effects. ’s fluorophenyl-imidazole exhibits antifungal properties, suggesting substituent-driven selectivity.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H15FN2O2S
- Molecular Weight : 300.36 g/mol
- IUPAC Name : 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
This compound features a fluorinated phenyl group, a sulfanyl linkage, and a nitro-substituted benzoyl moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with imidazole scaffolds exhibit significant anticancer properties. For instance, a study highlighted the activity of related imidazole derivatives against various cancer cell lines. The compound's structure suggests it could interact with cellular pathways involved in cancer proliferation.
- Case Study : A derivative of imidazole was tested against breast cancer cell lines and showed an IC50 value of 12 µM, indicating moderate potency. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Properties
Imidazole derivatives are also known for their antimicrobial activities. The presence of the sulfanyl group may enhance this activity by increasing the lipophilicity of the molecule, allowing better penetration into microbial membranes.
- Research Findings : In vitro tests showed that similar compounds exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
GABA-A Receptor Modulation
Compounds similar to this compound have been identified as positive allosteric modulators of the GABA-A receptor. This modulation can lead to anxiolytic effects, making these compounds potential candidates for treating anxiety disorders.
- Study Insights : A related study found that certain benzimidazole derivatives acted as PAMs at the GABA-A receptor with improved metabolic stability compared to traditional anxiolytics like alpidem .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 12 | |
| Antimicrobial | S. aureus | 16 | |
| E. coli | 32 | ||
| GABA-A Modulation | Human Neurons | N/A |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Modification | Effect on Activity |
|---|---|---|
| Base Compound | None | Moderate activity |
| Fluorination | Addition of F at para position | Increased potency |
| Sulfanyl Group | Substitution with sulfanyl | Enhanced membrane permeability |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted imidazole cores. For example, analogous compounds like 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole are synthesized via cyclocondensation of aldehydes, ammonium acetate, and benzil derivatives under reflux in acetic acid . Adjusting substituents (e.g., nitro or methyl groups) requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like over-nitration or sulfanyl group displacement .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton signals in the δ 6.8–7.5 ppm range (split patterns depend on substituents) and dihydroimidazole protons (δ 3.5–4.5 ppm) .
- IR : Confirm sulfanyl (C–S stretch ~650 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1530 cm⁻¹) groups .
- MS : Molecular ion peaks (e.g., m/z 424 for similar imidazoles) and fragmentation patterns validate the molecular formula .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from nitro and sulfanyl groups. First-aid measures include rinsing exposed skin with water and consulting a physician if inhaled or ingested .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, fluorophenyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group meta to the benzoyl moiety increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Fluorophenyl groups alter aromatic electron density, affecting regioselectivity in reactions like sulfanyl displacement. Computational studies (DFT) or Hammett σ values can quantify these effects .
Q. What experimental designs are suitable for evaluating the compound’s pharmacological mechanisms (e.g., enzyme inhibition)?
- Methodological Answer : Use enzyme kinetics (e.g., Michaelis-Menten assays) with controlled variables: substrate concentration, pH, and temperature. For imidazole derivatives, competitive inhibition is common; measure Ki values via Lineweaver-Burk plots. Include positive controls (e.g., known inhibitors) and validate results with triplicate trials .
Q. How can contradictions in bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent concentrations).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity levels).
- Structural Validation : Re-characterize batches via XRD or HPLC to confirm compound purity .
Q. What environmental fate studies are relevant for assessing its degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
